molecular formula C18H17N3O2S B5885644 N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide

Numéro de catalogue B5885644
Poids moléculaire: 339.4 g/mol
Clé InChI: KTYPZXSFCYQVEX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. BCTC has been extensively studied for its potential use in pain management and as a tool for studying the role of TRPV1 in various physiological processes.

Mécanisme D'action

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide acts as a competitive antagonist of TRPV1, binding to the channel and preventing the activation of the channel by various stimuli, including capsaicin, heat, and acid. This compound has been shown to bind to a specific site on TRPV1, which is distinct from the binding site for capsaicin. This compound has also been shown to inhibit the desensitization of TRPV1, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide is a highly selective antagonist of TRPV1, which makes it a valuable tool for studying the role of this channel in various physiological processes. This compound is also relatively easy to synthesize and has a favorable safety profile. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide and TRPV1. One area of interest is the development of more potent and selective TRPV1 antagonists, which may have improved analgesic and anti-inflammatory effects. Another area of interest is the study of the role of TRPV1 in various disease states, including cancer and neurodegenerative diseases. Finally, the development of novel ligands for TRPV1 may lead to the identification of new therapeutic targets for pain management and other conditions.

Méthodes De Synthèse

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting from 2-amino-3-methylphenol and 2-chloro-1,3-benzoxazole. The synthesis involves several key steps, including the formation of an amide bond and a carbonothioyl group. The final product is obtained in high purity through recrystallization.

Applications De Recherche Scientifique

N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide has been widely used in scientific research to study the role of TRPV1 in various physiological processes, including pain sensation, inflammation, and thermoregulation. This compound has been shown to be a potent and selective antagonist of TRPV1, blocking its activity in a dose-dependent manner. This compound has also been used to study the pharmacology of TRPV1 and to identify novel ligands for this channel.

Propriétés

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-3-16(22)21-18(24)20-13-9-6-7-12(11(13)2)17-19-14-8-4-5-10-15(14)23-17/h4-10H,3H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPZXSFCYQVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.